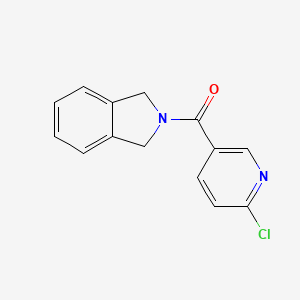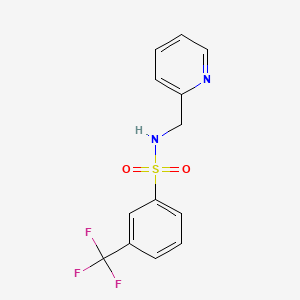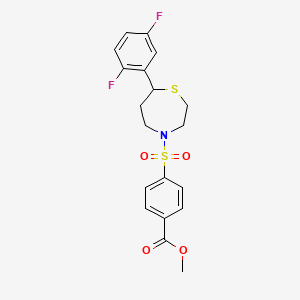![molecular formula C15H16FNO4S B2548394 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine CAS No. 2411299-31-3](/img/structure/B2548394.png)
4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine, also known as FS-NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FS-NAP is a fluorinated derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) commonly found in fossil fuels and industrial waste. The unique structure of FS-NAP makes it a promising candidate for use in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine involves its ability to selectively react with ROS, particularly superoxide anion (O2-) and peroxynitrite (ONOO-). This compound contains a fluorosulfonyl group that reacts with these ROS, resulting in the formation of a fluorescent product. This reaction is highly selective, as this compound does not react with other molecules commonly found in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various systems. In vitro studies have demonstrated that this compound can protect cells from oxidative stress, which is a common factor in many diseases. This compound has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine in scientific research is its high selectivity for ROS. This allows researchers to specifically target these molecules and study their effects in various systems. Additionally, this compound is a relatively stable compound that can be easily synthesized in large quantities. However, there are also some limitations to using this compound in lab experiments. For example, the fluorescent signal produced by this compound can be influenced by various factors such as pH, temperature, and the presence of other molecules. This can make it difficult to accurately measure ROS levels in certain systems.
Orientations Futures
There are many potential future directions for research involving 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine. One area of interest is the development of new imaging techniques that can be used to visualize ROS in vivo. This could have significant implications for the diagnosis and treatment of various diseases. Additionally, researchers are exploring the use of this compound in the development of new drugs that can target ROS and other reactive molecules. Finally, there is ongoing research into the potential toxicity of this compound and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing this compound involves the reaction of 2-naphthol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with morpholine and a base such as potassium carbonate to yield this compound.
Applications De Recherche Scientifique
4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, but can also cause significant damage to cells and tissues if their levels become too high. This compound has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using various imaging techniques.
Propriétés
IUPAC Name |
4-[(2-fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c16-22(18,19)21-15-6-5-12-3-1-2-4-13(12)14(15)11-17-7-9-20-10-8-17/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKKKCSPRACRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548311.png)
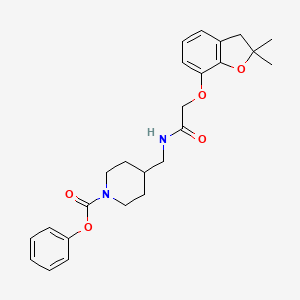
![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)
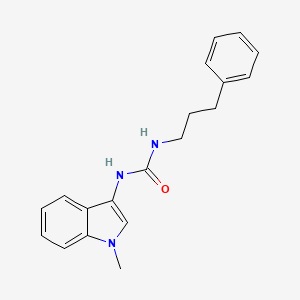
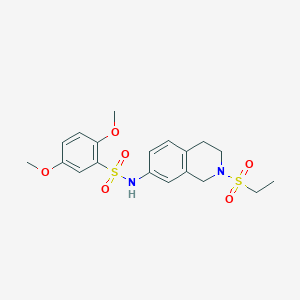
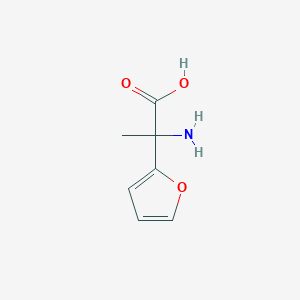
![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)
